N-Succinyl methionine
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Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of N-Succinyl Methionine involves the reaction of methionine with succinic anhydride, resulting in the formation of the succinylated derivative.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., dimethylformamide or dimethyl sulfoxide) with succinic anhydride as the acylating agent.
Industrial Production: While this compound is not commonly produced industrially, it can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
Reactivity: N-Succinyl Methionine can undergo various chemical reactions, including hydrolysis, esterification, and amidation.
Common Reagents and Conditions: Hydrolysis can be achieved using strong acids (e.g., hydrochloric acid). Esterification reactions involve carboxylic acid derivatives (e.g., succinic anhydride). Amidation reactions may use ammonia or amine nucleophiles.
Major Products: Hydrolysis yields methionine and succinic acid. Esterification produces this compound esters.
Scientific Research Applications
Biochemistry and Enzymology: N-Succinyl Methionine serves as a substrate for enzymes involved in methionine metabolism.
Gene Expression Regulation: It may play a role in DNA methylation, affecting gene expression patterns.
Metabolic Pathways: This compound participates in the methionine salvage pathway, contributing to cellular homeostasis.
Mechanism of Action
Molecular Targets: N-Succinyl Methionine interacts with enzymes involved in methionine metabolism, including N-acylamino acid racemase.
Pathways Involved: It contributes to the regeneration of methionine and serves as a methyl group donor for various biological processes.
Comparison with Similar Compounds
Uniqueness: N-Succinyl Methionine’s succinyl modification distinguishes it from regular methionine.
Similar Compounds: Other related compounds include S-adenosylmethionine (SAM), which also plays a critical role in methylation reactions and gene regulation.
Properties
CAS No. |
654677-17-5 |
---|---|
Molecular Formula |
C9H15NO5S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(2R)-2-(3-carboxypropanoylamino)-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C9H15NO5S/c1-16-5-4-6(9(14)15)10-7(11)2-3-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t6-/m1/s1 |
InChI Key |
CZFFMUMOBDIXJU-ZCFIWIBFSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NC(=O)CCC(=O)O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CCC(=O)O |
Origin of Product |
United States |
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